molecular formula C17H21F2N5 B12266860 6-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine

6-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine

Cat. No.: B12266860
M. Wt: 333.4 g/mol
InChI Key: MDVGOGJPWANOJP-UHFFFAOYSA-N
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Description

6-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. It is characterized by the presence of a pyrimidine ring substituted with a piperazine moiety, which is further modified with a difluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with piperazine.

    Attachment of the Difluorophenyl Group: The difluorophenyl group is introduced through a Friedel-Crafts alkylation reaction, where the piperazine derivative reacts with a difluorobenzyl halide in the presence of a Lewis acid catalyst.

    N,N-Dimethylation: The final step involves the dimethylation of the amine group on the pyrimidine ring using a methylating agent such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the difluorophenyl group, potentially converting it to a fluorophenyl or phenyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as ammonia, primary amines, or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: N-oxide derivatives of the piperazine ring.

    Reduction: Fluorophenyl or phenyl derivatives.

    Substitution: Amino or thiol-substituted pyrimidine derivatives.

Scientific Research Applications

6-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in the treatment of neurological disorders, due to its ability to interact with neurotransmitter receptors.

    Biological Research: The compound is used as a tool to study the function of specific receptors and enzymes in biological systems.

    Pharmacology: It serves as a lead compound in the development of new drugs targeting central nervous system disorders.

    Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a precursor for other bioactive molecules.

Mechanism of Action

The mechanism of action of 6-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing the signaling pathways involved in neurological processes. This interaction can lead to changes in neurotransmitter release, receptor activation, and downstream signaling events, ultimately affecting physiological and behavioral outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 6-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine
  • 6-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine
  • 6-{4-[(2,5-dichlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine

Uniqueness

The uniqueness of 6-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine lies in the specific substitution pattern of the difluorophenyl group, which can significantly influence its binding affinity and selectivity towards molecular targets. This unique substitution pattern may result in distinct pharmacological profiles and therapeutic potentials compared to other similar compounds.

Properties

Molecular Formula

C17H21F2N5

Molecular Weight

333.4 g/mol

IUPAC Name

6-[4-[(2,5-difluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine

InChI

InChI=1S/C17H21F2N5/c1-22(2)16-10-17(21-12-20-16)24-7-5-23(6-8-24)11-13-9-14(18)3-4-15(13)19/h3-4,9-10,12H,5-8,11H2,1-2H3

InChI Key

MDVGOGJPWANOJP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC(=C1)N2CCN(CC2)CC3=C(C=CC(=C3)F)F

Origin of Product

United States

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